molecular formula C13H24N2O2 B4538889 N-(1-propyl-4-piperidinyl)tetrahydro-2-furancarboxamide

N-(1-propyl-4-piperidinyl)tetrahydro-2-furancarboxamide

Cat. No. B4538889
M. Wt: 240.34 g/mol
InChI Key: GNBTWGPTVMRQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-propyl-4-piperidinyl)tetrahydro-2-furancarboxamide, also known as NPPF, is a compound that has gained attention in scientific research due to its potential therapeutic applications. NPPF is a derivative of the compound N-(4-piperidinyl)-2-(2,6-dimethylphenyl)acetamide (PD168077), which is a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including neurotransmission, calcium signaling, and stress response. NPPF has been shown to have a high affinity for the sigma-1 receptor, and its synthesis and mechanism of action have been extensively studied.

Scientific Research Applications

Neuroinflammation Imaging

PET imaging studies have identified compounds with structures similar to N-(1-propyl-4-piperidinyl)tetrahydro-2-furancarboxamide as potential tools for neuroinflammation imaging. For instance, [11C]CPPC, a PET radiotracer specific for the CSF1R, a microglia-specific marker, is highlighted for its application in noninvasively imaging reactive microglia and their contribution to neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019). This application is pivotal in understanding and monitoring the progression of diseases such as Alzheimer's disease, Parkinson's disease, and others involving neuroinflammatory processes.

Pharmacological Modulation

Studies on derivatives of piperidine and furancarboxamide have shown potential in modulating pharmacologically relevant properties. For example, research on partially fluorinated N-alkyl-substituted piperidine-2-carboxamides explored how fluorination affects basicity, lipophilicity, and aqueous solubility, providing insights into the design of local anesthetics and possibly impacting the development of compounds with enhanced pharmacokinetic profiles (Vorberg et al., 2016).

Chemical Synthesis and Reactivity

Chemical synthesis research has developed methodologies for the synthesis of furan-2-carboxamide derivatives, showcasing the versatility of these compounds in organic chemistry. For example, the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole illustrate the potential of furan-2-carboxamide in generating complex heterocyclic compounds, which can have various applications in medicinal chemistry and materials science (Aleksandrov & El’chaninov, 2017).

Antipsychotic Agent Development

The exploration of heterocyclic carboxamides as potential antipsychotic agents has led to the identification of furan-2-carboxamide derivatives with significant in vivo activity. Such studies underline the therapeutic potential of these compounds in treating psychiatric disorders by antagonizing specific receptor targets (Norman et al., 1996).

properties

IUPAC Name

N-(1-propylpiperidin-4-yl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-2-7-15-8-5-11(6-9-15)14-13(16)12-4-3-10-17-12/h11-12H,2-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBTWGPTVMRQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-propylpiperidin-4-yl)tetrahydrofuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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